Cas no 156239-80-4 (2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol)

2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol
- Ethanol, 2,2'-[(2,2,2-trifluoroethyl)imino]bis-
- 2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol
-
- インチ: 1S/C6H12F3NO2/c7-6(8,9)5-10(1-3-11)2-4-12/h11-12H,1-5H2
- InChIKey: HKBSMDNAYMGVMO-UHFFFAOYSA-N
- ほほえんだ: N(CCO)(CCO)CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 187.082
- どういたいしつりょう: 187.082
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.7A^2
2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39165-2.5g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
Enamine | EN300-39165-0.1g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
Enamine | EN300-39165-10.0g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Enamine | EN300-39165-0.5g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
Enamine | EN300-39165-1.0g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
A2B Chem LLC | AV29187-1g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 1g |
$426.00 | 2024-04-20 | |
A2B Chem LLC | AV29187-5g |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 5g |
$1167.00 | 2024-04-20 | |
1PlusChem | 1P019NIB-50mg |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 50mg |
$134.00 | 2025-03-03 | |
Aaron | AR019NQN-250mg |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 250mg |
$221.00 | 2025-02-08 | |
1PlusChem | 1P019NIB-500mg |
2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol |
156239-80-4 | 95% | 500mg |
$380.00 | 2025-03-03 |
2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 156239-80-4 and Product Name: 2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol
The compound with the CAS number 156239-80-4 and the product name 2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The molecular structure of this compound incorporates both hydrophilic and lipophilic groups, making it a versatile candidate for various biochemical interactions.
At the core of this compound's functionality lies its dual-amino ethyl chain, which is linked to a 2,2,2-trifluoroethyl group. This trifluoromethyl substitution enhances the compound's metabolic stability and bioavailability, critical factors in pharmaceutical formulations. The presence of a hydroxyethyl group further contributes to its solubility in both polar and non-polar solvents, broadening its applicability in synthetic chemistry and drug delivery systems.
Recent studies have highlighted the compound's potential in the development of novel therapeutic agents. Its structural motifs suggest that it may exhibit properties similar to those of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The trifluoroethyl moiety is particularly noteworthy, as it has been shown to improve the binding affinity of small molecules to biological targets. This feature is especially relevant in the design of next-generation drugs that require higher specificity and lower toxicity profiles.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Researchers have explored its use as a building block for polymers and surfactants due to its ability to form stable hydrogen bonds and interact with various functional groups. The hydroxyethyl part of the molecule allows for easy modification through etherification or esterification reactions, enabling the creation of tailored materials with specific properties.
The synthesis of 2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol involves a multi-step process that requires precise control over reaction conditions. Advanced catalytic methods have been employed to ensure high yields and purity. The use of palladium-based catalysts has been particularly effective in facilitating cross-coupling reactions necessary for constructing the complex molecular framework. These synthetic strategies align with current trends in green chemistry, emphasizing efficiency and minimal waste generation.
From a biochemical perspective, this compound exhibits interesting interactions with enzymes and receptors. Preliminary docking studies have indicated that it can bind to certain protein targets with high affinity. This binding capability is being leveraged to develop inhibitors for enzymes involved in metabolic pathways relevant to neurological disorders. The trifluoroethyl group's electronic properties modulate the compound's binding interactions, making it a valuable scaffold for structure-based drug design.
The pharmacokinetic profile of 2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol is another area of active investigation. Animal models have been used to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Results suggest that it exhibits good oral bioavailability and moderate metabolic clearance rates. These findings are crucial for optimizing dosing regimens and minimizing potential side effects in human trials.
Future research directions include exploring the compound's role in combination therapies. By pairing it with other bioactive molecules, researchers aim to enhance therapeutic efficacy while reducing individual drug dosages. This approach is particularly relevant in oncology, where combination treatments have shown superior outcomes compared to single-agent therapies. The structural flexibility of 2-(2-hydroxyethyl)(2,2,2-trifluoroethyl)aminoethan-1-ol makes it an ideal candidate for such multidrug regimens.
The environmental impact of this compound is also being evaluated through biodegradability studies. Preliminary data indicate that it degrades into non-toxic byproducts under controlled conditions. This aligns with global efforts to develop sustainable chemical entities that minimize ecological harm while maintaining high performance standards.
In conclusion, 156239-80-4and its corresponding product name, 2-(2-hydroxyethyl)( 2 , 2 , 2 - trifluoroethyl ) aminoethan - 1 - ol, represent a significant contribution to modern chemical research. Their unique structural features offer diverse applications across pharmaceuticals and materials science domains. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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